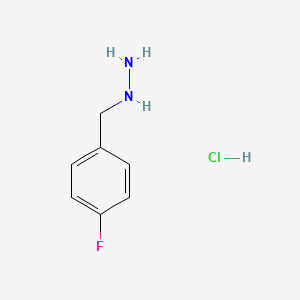

![molecular formula C7H13N B1328764 2-氮杂双环[2.2.2]辛烷 CAS No. 280-38-6](/img/structure/B1328764.png)

2-氮杂双环[2.2.2]辛烷

描述

2-Azabicyclo[2.2.2]octane, also known as bicyclo[2.2.2]octane or 2-azabicyclo[2.2.2]octanol, is an organic compound belonging to the bicyclic azaspiranes family. It is a colorless liquid with a pleasant, fruity odor and has been used in a variety of applications, including as a solvent, a fuel additive, and a lubricant. 2-Azabicyclo[2.2.2]octane has been studied extensively in the laboratory for its unique properties and potential for use in a variety of industrial applications.

科学研究应用

药物发现与制药应用

2-氮杂双环[2.2.2]辛烷骨架是一种含氮杂环,在药物发现中显示出巨大潜力。其独特的结构已被用作各种生物活性分子全合成的关键合成中间体。 该骨架存在于类似槐属生物碱中,这些生物碱对神经烟碱乙酰胆碱受体表现出高亲和力,突出了其在药物开发中的相关性 .

生物活性分子的合成

研究人员利用2-氮杂双环[2.2.2]辛烷体系合成生物活性分子。 将其掺入化合物中,有助于创造具有潜在治疗效果的新分子,特别是在中枢神经系统疾病领域 .

生物质增值

生物质衍生化合物的增值是一个新兴领域,2-氮杂双环[2.2.2]辛烷在其中发挥着至关重要的作用。 正在探索将生物质光化学转化为有价值的化学品,该骨架在这个过程中充当基本结构单元 .

钯催化反应

在合成有机化学中,钯催化反应至关重要。 2-氮杂双环[2.2.2]辛烷骨架已用于此类反应,特别是在形成氮丙啶中,氮丙啶是有机合成中的宝贵中间体 .

流动化学应用

流动化学是一种能够连续处理化学反应的技术。 2-氮杂双环[2.2.2]辛烷骨架已在该领域得到应用,促进了更高效、更环保的新合成方法的开发 .

复杂分子的全合成

复杂分子的全合成通常需要复杂的骨架,而2-氮杂双环[2.2.2]辛烷已应用于此背景。 其独特的结构使其成为一个具有挑战性但具有回报性的骨架来获取,能够合成结构复杂的靶标 .

神经烟碱乙酰胆碱受体激动剂的开发

2-氮杂双环[2.2.2]辛烷核心在开发α4β2神经烟碱乙酰胆碱受体激动剂中是不可或缺的。 这些受体是治疗各种神经系统疾病的重要靶点,使该骨架在药物化学中非常有价值 .

改善药物的理化性质

将2-氮杂双环[2.2.2]辛烷核心掺入药物结构中已证明可以改善其理化性质。 例如,在某些药物中用该骨架取代苯环已导致水溶性增加,代谢稳定性增强,亲脂性降低,这些都是药物候选者的理想特征 .

作用机制

Target of Action

2-Azabicyclo[2.2.2]octane is a nitrogen-containing heterocycle Nitrogen-containing heterocycles are known for their bioactive properties and are of significant interest in the field of drug discovery .

Mode of Action

The specific mode of action of 2-Azabicyclo[22Nitrogen-containing heterocycles, such as 2-azabicyclo[222]octane, are known to interact with various biological targets due to their bioactive properties .

Biochemical Pathways

The specific biochemical pathways affected by 2-Azabicyclo[22Nitrogen-containing heterocycles are known to interact with various biochemical pathways due to their bioactive properties .

Result of Action

The specific molecular and cellular effects of 2-Azabicyclo[22Nitrogen-containing heterocycles, such as 2-azabicyclo[222]octane, are known to have significant potential in the field of drug discovery due to their bioactive properties .

安全和危害

未来方向

The 2-Azabicyclo[3.2.1]octane scaffold, which is similar to 2-Azabicyclo[2.2.2]octane, has been identified as having significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses . The unique structure of these compounds can make them a challenging scaffold to acquire, and research is ongoing to improve the synthetic approaches to access this bicyclic architecture .

生化分析

Biochemical Properties

It is known to interact with various enzymes, proteins, and other biomolecules, which contribute to its potential in drug discovery .

Cellular Effects

Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Transport and Distribution

Future studies could investigate any transporters or binding proteins it interacts with, and its effects on localization or accumulation .

属性

IUPAC Name |

2-azabicyclo[2.2.2]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-3-7-4-2-6(1)5-8-7/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPUSZZFAYGWAHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC1CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182279 | |

| Record name | 2-Azabicyclo(2.2.2)octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

280-38-6 | |

| Record name | 2-Azabicyclo[2.2.2]octane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=280-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Azabicyclo(2.2.2)octane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000280386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Azabicyclo(2.2.2)octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2-azabicyclo[2.2.2]octane?

A1: While the base structure of 2-azabicyclo[2.2.2]octane does not appear extensively in the provided research, the molecular formula and weight vary depending on specific substitutions. For example, 1,3,3-trimethyl-2-azabicyclo[2.2.2]octane (azacineole) has a molecular formula of C10H19N and a molecular weight of 153.26 g/mol .

Q2: What spectroscopic techniques have been used to characterize 2-azabicyclo[2.2.2]octane derivatives?

A2: Various spectroscopic techniques have been employed to characterize these compounds and their derivatives. These include:

- NMR spectroscopy: This is a fundamental tool used to determine the structure and stereochemistry of these compounds. Researchers have employed 1H NMR, 13C NMR, COSY, and NOE experiments for structural elucidation .

- IR spectroscopy: This technique is helpful in identifying functional groups, particularly for studying hydrogen bonding interactions in anilino and propanilido derivatives .

- Photoelectron Spectroscopy: This method has been used to study the electronic structure and orbital interactions in 2-azabicyclo[2.2.2]octan-5-one derivatives.

Q3: How does the stereochemistry of 2-azabicyclo[2.2.2]octane derivatives influence their characterization?

A3: Stereochemistry plays a crucial role in the characterization of these compounds. For instance, europium chemical shift reagents and hydrogen bonding studies (IR analysis) helped determine the stereochemical assignments for the eight isomers of N-methyl and N-phenethyl-substituted 5- and 6-propanilido derivatives of 2-azabicyclo[2.2.2]octane .

Q4: What are some of the synthetic approaches for constructing the 2-azabicyclo[2.2.2]octane core?

A4: Several synthetic strategies have been explored to construct the 2-azabicyclo[2.2.2]octane scaffold:

- Diels-Alder Reactions: Utilizing a tungsten catalyst, researchers have successfully employed Diels-Alder reactions between pyridines and electron-deficient alkenes to access a range of functionalized 2-azabicyclo[2.2.2]octanes .

- Benzyne Addition: A method involving benzyne addition to N-substituted N-alkyl-2-pyridones leads to the synthesis of 5,6-benzo-2-azabicyclo[2.2.2]octane derivatives .

- Intramolecular Cyclization: Bridged azabicyclic ketones, including 2-azabicyclo[2.2.2]octanes, have been synthesized through intramolecular cyclizations of N-chloramines under specific solvolytic conditions .

- Sequential Catalysis: A modular strategy using sequential Cu/Pd/Ru catalysis has also been employed to prepare functionalized aryl-fused 2-azabicyclo[2.2.2]octanes .

Q5: What is the significance of the 2-azabicyclo[2.2.2]octane scaffold in medicinal chemistry?

A5: This scaffold is particularly relevant in medicinal chemistry due to its presence in various biologically active compounds. It serves as a valuable structural motif in developing potential pharmaceuticals, such as analgesics , antiarrhythmics , and tachykinin antagonists .

Q6: How do structural modifications of the 2-azabicyclo[2.2.2]octane ring system affect its pharmacological activity?

A6: Modifications to this ring system can significantly impact pharmacological activity. For instance:

- Substitutions at specific positions: Introducing different substituents, such as hydroxyl groups, alkoxy chains, or aromatic rings, at various positions on the 2-azabicyclo[2.2.2]octane core can alter its binding affinity and selectivity for different biological targets .

- N-substitution: Changing the N-substituent, like using methyl or phenethyl groups, can impact the compound's analgesic potential .

- Stereochemistry: The spatial arrangement of atoms within the molecule, particularly around the bicyclic ring, also plays a crucial role in defining its interaction with biological targets, as demonstrated by the different activities observed for cis and trans isomers .

Q7: Has computational chemistry been applied in the study of 2-azabicyclo[2.2.2]octane derivatives?

A7: Yes, computational methods are valuable tools:

- Molecular Mechanics: Calculations have been used to understand the relationship between ring strain and the reactivity of 2-azabicyclo[2.2.2]octane derivatives, particularly in the context of spin trapping applications .

- HAM/3 Calculations: These have been employed in conjunction with photoelectron spectroscopy to characterize the electronic structure and orbital interactions of 2-azabicyclo[2.2.2]octan-5-one derivatives .

- MINDO/3 Calculations: These have been used to study the mechanisms of thermal rearrangements in 2-azabicyclo[2.2.2]octane systems .

Q8: Are there any notable applications of 2-azabicyclo[2.2.2]octane derivatives in materials science?

A8: While the provided research primarily focuses on the medicinal chemistry aspects of 2-azabicyclo[2.2.2]octane derivatives, their unique structural features and potential for diverse functionalization could make them interesting candidates for material science applications. Further research would be needed to explore this avenue fully.

Q9: What is the significance of the compound 1,3,3-trimethyl-2-azabicyclo[2.2.2]octane?

A9: 1,3,3-Trimethyl-2-azabicyclo[2.2.2]octane, also known as azacineole, has been synthesized and investigated for its potential presence in Eucalyptus leaf oils . This suggests potential applications in flavors and fragrances.

Q10: What are some key findings regarding the pharmacological activity of 2-azabicyclo[2.2.2]octane derivatives?

A10: Research highlights the diverse biological activities associated with these compounds, including:

- Analgesic Activity: 5,6-Benzo-2-azabicyclo[2.2.2]octane derivatives have been explored as potential analgesics, although the specific derivatives synthesized in one study did not exhibit observable activity at the tested doses .

- Antiarrhythmic Activity: Certain derivatives of 1,2,3,3-tetramethyl-2-azabicyclo[2.2.2]octan-5-endo-ol and 1,2,3,3-tetramethyl-2-azabicyclo[2.2.2]octan-5-trans-ol have demonstrated antiarrhythmic activity .

- Dopamine Analogues: Isomeric 6-endo- and 6-exo-(3',4'-dihydroxyphenyl) derivatives have been synthesized and studied for their interaction with dopamine uptake sites and receptors. While they exhibited weak interactions, this research offered insights into the preferred conformation of dopamine at these sites .

- α4β1 Integrin Antagonist: A 2-azabicyclo[2.2.2]octane-based molecule has shown promise as an inhaled anti-asthmatic agent by acting as an α4β1 integrin antagonist. This compound effectively blocked the late-phase response of asthma and inhibited inflammatory cell recruitment in preclinical models .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-Fluoro-4-(methylsulphonyl)phenoxy]aniline](/img/structure/B1328681.png)

![3-[2-Fluoro-4-(methylsulphonyl)phenoxy]benzoic acid](/img/structure/B1328682.png)

![3-[4-Fluoro-2-(methylsulphonyl)phenoxy]benzoic acid](/img/structure/B1328683.png)

![1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328686.png)

![1-{[2-(2-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1328689.png)

![3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid](/img/structure/B1328690.png)

![N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine](/img/structure/B1328692.png)

![[{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1328708.png)

![[{2-[(4-Fluorobenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328711.png)

![[{2-[(2-Cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328720.png)